molecular formula C11H17NO B1294594 N-BUTYL-N-(2-METHOXYPHENYL)AMINE CAS No. 65570-20-9

N-BUTYL-N-(2-METHOXYPHENYL)AMINE

Cat. No.: B1294594
CAS No.: 65570-20-9
M. Wt: 179.26 g/mol
InChI Key: KLBGDUZWAJNQRX-UHFFFAOYSA-N
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Description

N-BUTYL-N-(2-METHOXYPHENYL)AMINE: is an organic compound with the molecular formula C11H17NO It is a derivative of benzenamine, where the amino group is substituted with a butyl group and a methoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: The synthesis of N-BUTYL-N-(2-METHOXYPHENYL)AMINE can be achieved through electrophilic aromatic substitution.

    Reductive Amination: Another method involves the reductive amination of 2-methoxybenzaldehyde with butylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-BUTYL-N-(2-METHOXYPHENYL)AMINE can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives

    Reduction: Secondary amines

    Substitution: Substituted aniline derivatives

Scientific Research Applications

Chemistry: N-BUTYL-N-(2-METHOXYPHENYL)AMINE is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It serves as a model compound to investigate the interactions of aromatic amines with enzymes and receptors.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their pharmacological properties, including anti-inflammatory and analgesic activities.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized as a stabilizer in the manufacturing of rubber and plastics.

Mechanism of Action

The mechanism of action of N-BUTYL-N-(2-METHOXYPHENYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. The methoxy and butyl groups influence the compound’s binding affinity and specificity towards these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Benzenamine, 2-methoxy-: Also known as o-anisidine, this compound lacks the butyl group present in N-BUTYL-N-(2-METHOXYPHENYL)AMINE. It is used in the synthesis of dyes and pigments.

    Benzenamine, N-butyl-: This compound lacks the methoxy group and is used as an intermediate in organic synthesis.

    Benzenamine, N,N-dimethyl-2-methoxy-: This compound has two methyl groups instead of a butyl group and is used in the production of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to the presence of both the butyl and methoxy groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

N-butyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBGDUZWAJNQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215846
Record name Benzenamine, N-butyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65570-20-9
Record name N-Butyl-2-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65570-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-butyl-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065570209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-butyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6.2 g (50 mmol) o-anisidine M10, 7.5 g (55 mmiol) 1-bromobutane M17, 7.6 g (55 mmol) K2CO3 and 0.91 g (5.5 mmol) KI in 25 ml DMF was heated at 95° C. for 24 hours. DMF was evaporated and the residue was dissolved in 100 ml CHCl3 and 100 ml saturated NaCl. The organic layer was dried over Na2SO4. The solvent was evaporated to give 9.4 g crude oil. This oil was purified by a plug packed with 45 g silica gel 100 using cyclohexane as eluant, wherein 4.8 g pure product were obtained (yield: 55%).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
55%

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